Cas no 6942-22-9 (Methyl 4-[di(propan-2-yl)amino]-4-oxobutanoate)

Methyl 4-[di(propan-2-yl)amino]-4-oxobutanoate structure
6942-22-9 structure
Product Name:Methyl 4-[di(propan-2-yl)amino]-4-oxobutanoate
CAS No:6942-22-9
MF:C11H21NO3
MW:215.289343595505
CID:1736343
PubChem ID:245461
Update Time:2025-04-21

Methyl 4-[di(propan-2-yl)amino]-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-[di(propan-2-yl)amino]-4-oxobutanoate
    • NSC57422
    • AC1L6FXH
    • N,N-diisopropylsuccinamic acid methylester
    • AR-1J5285
    • Bernsteinsaeure-diisopropylamid-methylester
    • N,N-Diisopropyl-succinamidsaeure-methylester
    • AC1Q5HYB
    • CTK5C9798
    • methyl 4-(dipropan-2-ylamino)-4-oxobutanoate
    • AG-J-20720
    • NSC57422; AC1L6FXH; N,N-diisopropylsuccinamic acid methylester; AR-1J5285; Bernsteinsaeure-diisopropylamid-methylester; N,N-Diisopropyl-succinamidsaeure-methylester; AC1Q5HYB; CTK5C9798; methyl 4-(dipropan-2-ylamino)-4-oxobutanoate; AG-J-20720;
    • DTXSID60288741
    • DS-011427
    • 6942-22-9
    • NSC-57422
    • METHYL 3-(DIPROPAN-2-YLCARBAMOYL)PROPANOATE
    • Inchi: 1S/C11H21NO3/c1-8(2)12(9(3)4)10(13)6-7-11(14)15-5/h8-9H,6-7H2,1-5H3
    • InChI Key: OEUAXLFPCWMCHS-UHFFFAOYSA-N
    • SMILES: O=C(CCC(=O)OC)N(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 215.15223
  • Monoisotopic Mass: 215.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • PSA: 46.61
  • LogP: 1.58500
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